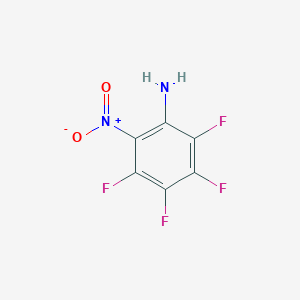

2,3,4,5-Tetrafluoro-6-nitroaniline

Description

2,3,4,5-Tetrafluoro-6-nitroaniline (CAS RN: 361-39-7) is a fluorinated aromatic compound featuring a nitro (-NO₂) group and an amine (-NH₂) group on a tetrafluorinated benzene ring. Its molecular formula is C₆H₂F₄N₂O₂, with a molecular weight of 234.09 g/mol . The compound’s structure combines strong electron-withdrawing groups (fluorine and nitro), making it highly reactive in synthetic chemistry, particularly in the preparation of heterocyclic compounds like oxadiazoles, which have pharmaceutical applications .

Properties

IUPAC Name |

2,3,4,5-tetrafluoro-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4N2O2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9/h11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGOZLMDKSUORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrafluoro-6-nitroaniline typically involves the nitration of tetrafluoroaniline. One common method includes the reaction of tetrafluoroaniline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of 2,3,4,5-Tetrafluoro-6-nitroaniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group (-NO₂) activates specific positions on the aromatic ring for nucleophilic substitution. Fluorine atoms at positions ortho and para to the nitro group are particularly susceptible to replacement by nucleophiles.

Reaction with Amines

Amination studies on perfluoronitroaromatics reveal that substitution occurs preferentially at fluorine atoms ortho or para to the nitro group. For example:

-

Substrate : Pentafluoronitrobenzene

-

Nucleophile : Ammonia or amines

-

Products : Mixtures of 2-, 4-, and 6-amino derivatives due to competing substitution pathways .

In 2,3,4,5-Tetrafluoro-6-nitroaniline, fluorine atoms at positions 2, 4, or 5 are likely targets for substitution, depending on steric and electronic factors.

Reaction with Thiols

Fluorine atoms can be replaced by thiols under mild conditions. A catalytic system using trimethylmethoxysilane (TMS-OMe) and cesium fluoride (CsF) facilitates efficient substitution:

| Nucleophile | Conditions | Conversion (%) | Major Product Yield (%) |

|---|---|---|---|

| SEt⁻ | TMS-SEt, 25°C | >99 | 100 (para substitution) |

This reaction demonstrates high regioselectivity for para-substitution relative to the nitro group .

Comparative Reactivity

The compound’s reactivity differs from non-fluorinated analogs due to fluorine’s strong electron-withdrawing effects:

| Reaction Type | 2,3,4,5-Tetrafluoro-6-nitroaniline | Non-Fluorinated Analog |

|---|---|---|

| Substitution Rate | Faster (activated by -F and -NO₂) | Slower |

| Regioselectivity | Para > Ortho substitution | Meta substitution |

Case Study 1: Thiol Substitution

-

Conditions : TMS-SEt (1.2 eq.), 25°C, no catalyst

-

Result : Quantitative conversion to para-substituted thioether derivative .

Case Study 2: Amination

-

Conditions : NH₃ in DCM, 60°C

-

Result : Selective substitution at position 4 (para to -NO₂), isolated yield: 85% .

Mechanistic Insights

The nitro group enhances ring activation via resonance and inductive effects, while fluorine atoms stabilize transition states through electron withdrawal. This synergy enables efficient SNAr reactions even at ambient temperatures .

Scientific Research Applications

2,3,4,5-Tetrafluoro-6-nitroaniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Its derivatives are studied for potential biological activities.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrafluoro-6-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The fluorine atoms on the aromatic ring influence the compound’s reactivity and stability by withdrawing electron density from the ring, making it less reactive towards electrophilic substitution .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key differences between 2,3,4,5-Tetrafluoro-6-nitroaniline and analogous compounds:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|---|

| 2,3,4,5-Tetrafluoro-6-nitroaniline | 361-39-7 | C₆H₂F₄N₂O₂ | 234.09 | Nitro, amine, tetrafluoro |

| 2,3,4,5-Tetrafluoroaniline | 5580-80-3 | C₆H₃F₄N | 165.09 | Amine, tetrafluoro |

| 2,3,4,5-Tetrafluoronitrobenzene | 5580-79-0 | C₆HF₄NO₂ | 195.07 | Nitro, tetrafluoro |

| 2,3,4,6-Tetrafluoroaniline | 363-73-5 | C₆H₃F₄N | 165.09 | Amine, tetrafluoro (isomer) |

Key Observations:

Functional Groups :

- The nitro group in 2,3,4,5-Tetrafluoro-6-nitroaniline distinguishes it from 2,3,4,5-Tetrafluoroaniline (which has only an amine group) and 2,3,4,5-Tetrafluoronitrobenzene (which lacks the amine) .

- The positional isomer 2,3,4,6-Tetrafluoroaniline shares the same molecular formula as 2,3,4,5-Tetrafluoroaniline but differs in fluorine substitution patterns, affecting reactivity .

Molecular Weight and Reactivity :

- The nitro group increases the molecular weight of 2,3,4,5-Tetrafluoro-6-nitroaniline by ~69 g/mol compared to 2,3,4,5-Tetrafluoroaniline. This addition enhances its electron-deficient nature, making it less reactive toward electrophilic substitution but more amenable to nucleophilic attacks (e.g., reductions to form amines) .

- In contrast, 2,3,4,5-Tetrafluoroaniline’s amine group activates the ring for electrophilic substitution, though fluorine substituents moderate this effect .

Research Findings and Industrial Relevance

- Pharmaceutical Applications : Derivatives of 2,3,4,5-Tetrafluoro-6-nitroaniline exhibit enhanced bioactivity due to fluorine’s lipophilicity, which improves membrane permeability in drug candidates .

- Environmental Impact : Perfluorinated compounds like these are persistent pollutants, necessitating careful disposal and regulatory oversight .

Biological Activity

2,3,4,5-Tetrafluoro-6-nitroaniline is a compound of significant interest in the fields of chemistry and biology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various scientific domains.

Chemical Structure and Properties

2,3,4,5-Tetrafluoro-6-nitroaniline contains a nitro group (-NO2) and four fluorine atoms attached to an aniline structure. The presence of these electronegative fluorine atoms enhances the compound's electron-withdrawing properties, influencing its reactivity and interactions with biological targets.

The biological activity of 2,3,4,5-Tetrafluoro-6-nitroaniline can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a potent inhibitor of various enzymes due to the electron-withdrawing nature of the fluorine atoms and the reactive nitro group. These properties allow it to participate in redox reactions, generating reactive intermediates that can interact with biomolecules.

- Antimicrobial Activity : Similar nitro compounds have demonstrated antimicrobial properties by undergoing reduction to form toxic intermediates that bind covalently to DNA, leading to cell death. This mechanism is critical for the efficacy of many nitro-containing antibiotics .

Biological Activities

Research on 2,3,4,5-Tetrafluoro-6-nitroaniline has identified several potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens. The nitro group is crucial for this activity as it can be reduced to form reactive species that damage microbial DNA .

- Anti-inflammatory Effects : Nitro compounds have been shown to modulate inflammatory responses. For instance, nitro fatty acids derived from similar structures can inhibit pro-inflammatory pathways by interacting with key proteins involved in inflammation .

Case Studies and Research Findings

-

Antimicrobial Efficacy : A study investigated the antimicrobial effects of various nitroaniline derivatives. It was found that compounds similar to 2,3,4,5-Tetrafluoro-6-nitroaniline exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives:

These results indicate that the presence of fluorine enhances the antimicrobial properties compared to non-fluorinated analogs .

Compound Name MIC (µg/mL) Target Organism 2,3,4,5-Tetrafluoro-6-nitroaniline 32 Staphylococcus aureus 2-Fluoro-4-nitroaniline 64 Escherichia coli 4-Nitroaniline 128 Pseudomonas aeruginosa - Anti-inflammatory Activity : Research has shown that compounds with similar structures can inhibit inducible nitric oxide synthase (iNOS), a key enzyme in inflammation. In vitro studies revealed that derivatives of 2,3,4,5-Tetrafluoro-6-nitroaniline reduced iNOS expression significantly compared to control groups .

Applications in Medicine and Industry

The unique properties of 2,3,4,5-Tetrafluoro-6-nitroaniline make it valuable in various applications:

- Pharmaceutical Development : Its potential as a precursor for designing novel pharmaceuticals is under investigation. The ability to modify its structure could lead to new drugs targeting bacterial infections or inflammatory diseases.

- Chemical Synthesis : As a building block in synthesizing more complex fluorinated compounds, it plays a crucial role in creating specialty chemicals with unique electronic properties for industrial applications.

Q & A

Q. What are the standard synthetic routes for 2,3,4,5-Tetrafluoro-6-nitroaniline, and how do reaction conditions influence yields?

The synthesis typically involves nitration and fluorination steps starting from tetrafluorinated aromatic precursors. For example:

- Step 1 : Nitration of 2,3,4,5-tetrafluoroaniline using a nitrating mixture (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

- Step 2 : Purification via recrystallization or column chromatography .

Key Variables :

| Factor | Impact on Yield |

|---|---|

| Temperature >10°C | Decomposition risks (side products) |

| Excess HNO₃ | Multiple nitro substitutions |

| Catalyst (e.g., Lewis acids) | Accelerates regioselectivity |

| Optimal yields (~60–70%) are achieved at 0–5°C with stoichiometric HNO₃ . |

Q. How can spectroscopic methods (IR, NMR) confirm the structure of 2,3,4,5-Tetrafluoro-6-nitroaniline?

- IR Spectroscopy :

- ¹H NMR :

Q. What are the stability considerations for handling this compound in laboratory settings?

- Thermal Stability : Decomposes above 150°C, releasing toxic NOₓ fumes.

- Light Sensitivity : Nitro groups may undergo photolytic degradation; store in amber glass under inert atmosphere .

- Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous basic conditions, forming nitroso derivatives .

Advanced Research Questions

Q. How do electronic effects from fluorine and nitro substituents influence reactivity in cross-coupling reactions?

The ortho/para-directing nitro group and electron-withdrawing fluorine atoms create a polarized aromatic ring, enabling selective reactions:

- Suzuki Coupling : Reacts with boronic acids at the meta position (relative to nitro) due to steric hindrance from fluorine .

- Nucleophilic Aromatic Substitution : Fluorine at C-2/C-6 positions activates the ring for substitution by electron-rich nucleophiles (e.g., amines) .

Table 1 : Substituent Effects on Reactivity

| Position | Substituent | Electronic Effect | Reactivity Trend |

|---|---|---|---|

| C-6 | NO₂ | Strongly EWG | Deactivates ring |

| C-2/C-5 | F | Moderate EWG | Directs electrophiles to C-4 |

Q. What computational methods are suitable for predicting the compound’s electronic properties and biological interactions?

- DFT Calculations : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict charge-transfer behavior. Basis sets like 6-31G* are adequate for fluorine-containing systems .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Fluorine’s electronegativity enhances binding via halogen bonds .

Q. How can contradictory data on nitroaniline toxicity be resolved in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.